molecular formula C13H17N B13141311 2-(Cyclooct-1-en-1-yl)pyridine

2-(Cyclooct-1-en-1-yl)pyridine

Cat. No.: B13141311
M. Wt: 187.28 g/mol
InChI Key: ONSMXIWSHMNQHJ-XYOKQWHBSA-N
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Description

2-(Cyclooct-1-en-1-yl)pyridine is an organic compound characterized by a pyridine ring substituted with a cyclooctene moiety

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-(Cyclooct-1-en-1-yl)pyridine typically involves the reaction of cyclooctene with pyridine under specific conditions. One common method is the Friedel-Crafts alkylation, where cyclooctene is reacted with pyridine in the presence of a Lewis acid catalyst such as aluminum chloride. The reaction is carried out under an inert atmosphere to prevent oxidation and at a controlled temperature to ensure the formation of the desired product.

Industrial Production Methods

In an industrial setting, the production of this compound can be scaled up using continuous flow reactors. This method allows for better control over reaction conditions, such as temperature and pressure, and improves the yield and purity of the product. The use of automated systems also enhances the efficiency and safety of the production process.

Chemical Reactions Analysis

Types of Reactions

2-(Cyclooct-1-en-1-yl)pyridine can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized using oxidizing agents like potassium permanganate or chromium trioxide, leading to the formation of corresponding ketones or carboxylic acids.

    Reduction: Reduction reactions can be performed using hydrogen gas in the presence of a palladium catalyst, converting the cyclooctene moiety to cyclooctane.

    Substitution: The pyridine ring can undergo electrophilic substitution reactions, such as nitration or halogenation, using reagents like nitric acid or halogens in the presence of a catalyst.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in an aqueous medium at room temperature.

    Reduction: Hydrogen gas with palladium on carbon catalyst under mild pressure.

    Substitution: Nitric acid for nitration, halogens (chlorine, bromine) for halogenation, typically in the presence of a Lewis acid catalyst.

Major Products

    Oxidation: Formation of ketones or carboxylic acids.

    Reduction: Formation of cyclooctane derivatives.

    Substitution: Formation of nitro or halogenated pyridine derivatives.

Scientific Research Applications

2-(Cyclooct-1-en-1-yl)pyridine has several applications in scientific research:

    Chemistry: Used as a ligand in coordination chemistry to form complexes with transition metals, which are studied for their catalytic properties.

    Biology: Investigated for its potential as a bioactive molecule, particularly in the development of new pharmaceuticals.

    Medicine: Explored for its antiproliferative activity against cancer cell lines, making it a candidate for anticancer drug development.

    Industry: Utilized in the synthesis of advanced materials and polymers due to its unique structural properties.

Mechanism of Action

The mechanism by which 2-(Cyclooct-1-en-1-yl)pyridine exerts its effects involves its interaction with specific molecular targets. In biological systems, it may bind to enzymes or receptors, altering their activity and leading to various physiological effects. The cyclooctene moiety provides a hydrophobic interaction site, while the pyridine ring can participate in hydrogen bonding and π-π interactions, facilitating its binding to target molecules.

Comparison with Similar Compounds

Similar Compounds

    2-(Cyclooctyl)pyridine: Lacks the double bond in the cyclooctene moiety, leading to different chemical reactivity and physical properties.

    2-(Cyclohex-1-en-1-yl)pyridine: Contains a smaller cycloalkene ring, which affects its steric and electronic properties.

    2-(Cyclododec-1-en-1-yl)pyridine: Features a larger cycloalkene ring, influencing its solubility and interaction with other molecules.

Uniqueness

2-(Cyclooct-1-en-1-yl)pyridine is unique due to the presence of the cyclooctene ring, which imparts distinct steric and electronic characteristics. This makes it a valuable compound for studying structure-activity relationships and developing new materials and pharmaceuticals.

Properties

Molecular Formula

C13H17N

Molecular Weight

187.28 g/mol

IUPAC Name

2-[(1E)-cycloocten-1-yl]pyridine

InChI

InChI=1S/C13H17N/c1-2-4-8-12(9-5-3-1)13-10-6-7-11-14-13/h6-8,10-11H,1-5,9H2/b12-8+

InChI Key

ONSMXIWSHMNQHJ-XYOKQWHBSA-N

Isomeric SMILES

C1CCC/C(=C\CC1)/C2=CC=CC=N2

Canonical SMILES

C1CCCC(=CCC1)C2=CC=CC=N2

Origin of Product

United States

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